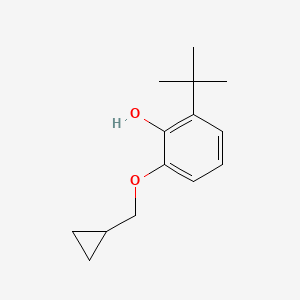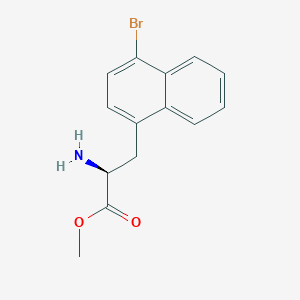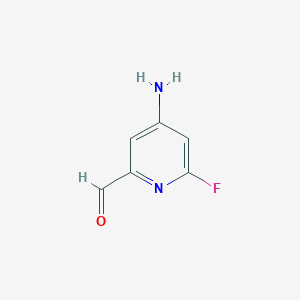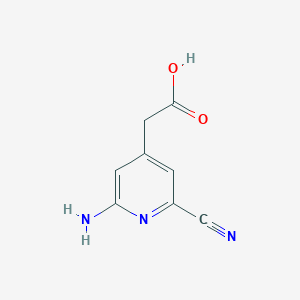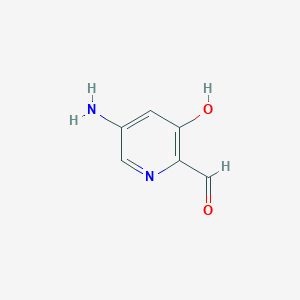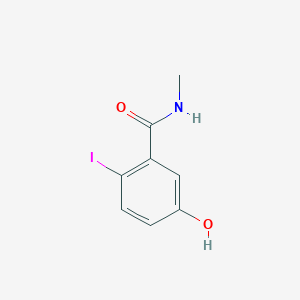
5-Hydroxy-2-iodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-iodo-N-methylbenzamide: is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, characterized by the presence of hydroxy, iodo, and N-methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-N-methylbenzamide typically involves the iodination of a precursor compound, followed by the introduction of the N-methyl and hydroxy groups. One common method involves the following steps:
Iodination: The precursor benzamide is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the desired position on the benzene ring.
N-Methylation: The iodinated intermediate is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the N-methyl group.
Hydroxylation: Finally, the compound is hydroxylated using a suitable reagent, such as sodium hydroxide or a hydroxylating enzyme, to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom or to convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as 5-oxo-2-iodo-N-methylbenzamide.
Reduction: Formation of deiodinated or hydroxy derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the iodine atom.
Scientific Research Applications
5-Hydroxy-2-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-iodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-N-methylbenzamide: Lacks the hydroxy group, which may result in different chemical reactivity and biological activity.
5-Hydroxy-2-methylbenzamide: Lacks the iodine atom, which may affect its ability to participate in halogen bonding interactions.
5-Hydroxy-2-iodobenzamide: Lacks the N-methyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-Hydroxy-2-iodo-N-methylbenzamide is unique due to the presence of all three functional groups (hydroxy, iodo, and N-methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(11)2-3-7(6)9/h2-4,11H,1H3,(H,10,12) |
InChI Key |
CUJQXLAQVKFAJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


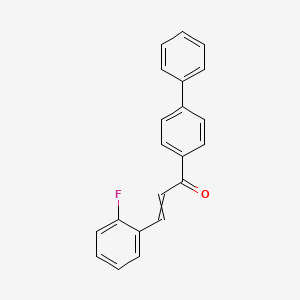
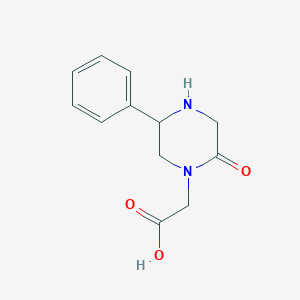

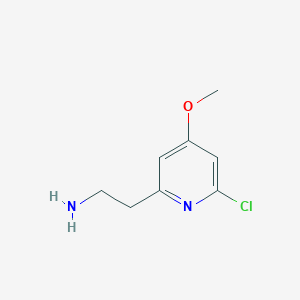
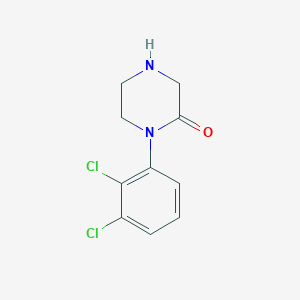
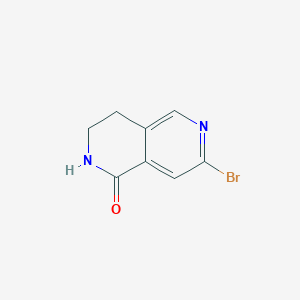
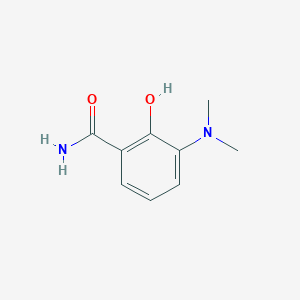
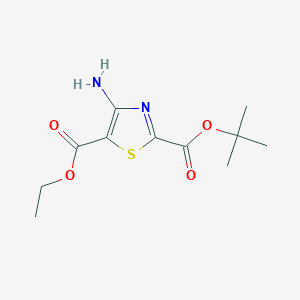
![[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14856312.png)
